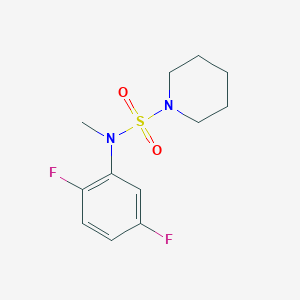
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CDMTS, and it is a sulfonamide derivative that contains a trifluoromethyl group. CDMTS has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
CDMTS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, CDMTS has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In organic synthesis, CDMTS has been used as a reagent for the synthesis of various compounds, including sulfonamides and amides. In materials science, CDMTS has been investigated for its potential as a building block for the synthesis of functional materials, including metal-organic frameworks.
Mechanism of Action
The mechanism of action of CDMTS is not fully understood, but it is believed to involve the inhibition of various enzymes, including carbonic anhydrase and histone deacetylases. CDMTS has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, CDMTS has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CDMTS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, histone deacetylases, and the production of pro-inflammatory cytokines. CDMTS has also been shown to induce apoptosis in cancer cells and have potential neuroprotective effects in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CDMTS has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, CDMTS has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
CDMTS has several potential future directions, including the development of new therapeutic agents for cancer and Alzheimer's disease, the synthesis of new functional materials, and the investigation of the mechanism of action of CDMTS. Additionally, the development of new synthesis methods for CDMTS and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesis Methods
CDMTS can be synthesized using various methods, including the reaction of 2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride with dimethylamine. This reaction results in the formation of CDMTS, which is a white crystalline powder. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
properties
IUPAC Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2S/c1-14(2)17(15,16)8-6(9(11,12)13)4-3-5-7(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWCJJLAZBGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)
![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)